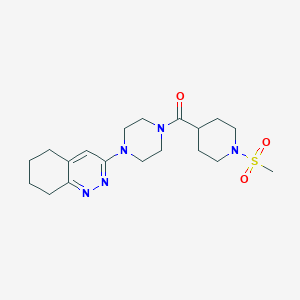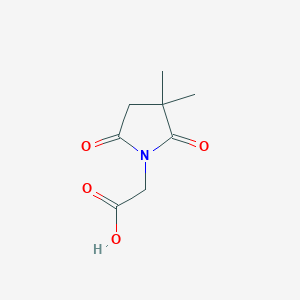![molecular formula C19H20N8O2 B2429375 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034268-85-2](/img/structure/B2429375.png)
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been synthesized as a novel CDK2 inhibitor, which is an appealing target for cancer treatment . The compound has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .
Synthesis Analysis
The synthesis of this compound involves the annulation of the pyrimidine moiety to the triazole ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . This suggests that it may interact with these proteins in a way that inhibits their function, although the exact mechanism of this interaction is not specified in the search results.Scientific Research Applications
Microwave-Mediated Synthesis
The compound is used in the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
CDK2 Inhibitors
The compound has been found to be a potent inhibitor of CDK2 (Cyclin-Dependent Kinase 2) . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Treatment of Dyslipidemia, Coronary Heart Disease, and Diabetes
The compound has potential therapeutic applications in the treatment of dyslipidemia, coronary heart disease, and diabetes . This is due to its interaction with fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 .
Energetic Materials
The compound, due to its good thermal stabilities and comparable detonation properties, has application potential as energetic materials .
Synthesis of Nitrogen-Containing Heterocycles
The compound is used as a precursor of tautomeric 2-(diazomethyl)pyridines, which is a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .
Treatment of Hyperproliferative Disorders
The compound has been utilized in the treatment of hyperproliferative disorders . This is due to its ability to inhibit the growth of certain cell lines .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt the cell cycle, preventing the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction results in the halting of the cell cycle, specifically at the G1/S transition, preventing DNA replication and cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal circumstances, CDK2 forms a complex with cyclin E or cyclin A, which is necessary for progression from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the formation of these complexes, thereby halting the cell cycle .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. By halting the cell cycle, the compound prevents the replication of DNA and the division of cells . This can lead to the death of cancer cells, as they are often heavily reliant on rapid cell division for their survival .
Future Directions
properties
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O2/c1-26-12-16(10-24-26)17-15(5-2-6-20-17)9-22-19(28)29-7-3-4-14-8-21-18-23-13-25-27(18)11-14/h2,5-6,8,10-13H,3-4,7,9H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCOUMTOFTPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2429294.png)
![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2429295.png)


![4-(tert-butyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2429301.png)


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2429307.png)


![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide](/img/structure/B2429311.png)

![4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2429315.png)